1-Naftilcarbamato de 2,2,2-trifluoroetilo

Descripción general

Descripción

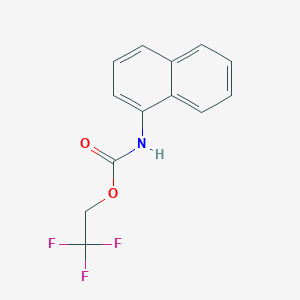

2,2,2-Trifluoroethyl 1-naphthylcarbamate is an organic compound with the molecular formula C13H10F3NO2 It is known for its unique structure, which includes a trifluoroethyl group attached to a naphthylcarbamate moiety

Aplicaciones Científicas De Investigación

2,2,2-Trifluoroethyl 1-naphthylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds for enhanced properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 1-naphthylcarbamate typically involves the reaction of 1-naphthylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for 2,2,2-Trifluoroethyl 1-naphthylcarbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoroethyl 1-naphthylcarbamate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 1-naphthylamine and 2,2,2-trifluoroethanol.

Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The naphthyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the solvent, temperature range of 50-100°C.

Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethyl sulfoxide, room temperature to 60°C.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic medium, room temperature to 80°C.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, room temperature to 50°C.

Major Products

Hydrolysis: 1-Naphthylamine and 2,2,2-trifluoroethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized naphthyl derivatives

Reduction: Reduced naphthyl derivatives

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoroethyl 1-naphthylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the naphthyl moiety can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,2-Trifluoroethyl 2-naphthylcarbamate

- 2,2,2-Trifluoroethyl phenylcarbamate

- 2,2,2-Trifluoroethyl benzylcarbamate

Uniqueness

2,2,2-Trifluoroethyl 1-naphthylcarbamate is unique due to the presence of both the trifluoroethyl and naphthyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.

Actividad Biológica

2,2,2-Trifluoroethyl 1-naphthylcarbamate (CAS Number: 363-21-3) is an organic compound notable for its unique trifluoroethyl and naphthyl moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of 2,2,2-Trifluoroethyl 1-naphthylcarbamate, including its mechanisms of action, effects on various biological systems, and comparative analysis with similar compounds.

- Molecular Formula : C13H10F3NO2

- Molecular Weight : 273.22 g/mol

- Structure : The compound consists of a naphthyl group linked to a carbamate functional group with a trifluoroethyl substituent.

The biological activity of 2,2,2-Trifluoroethyl 1-naphthylcarbamate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances lipophilicity and binding affinity, while the naphthyl moiety allows for interactions with hydrophobic areas in target proteins.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, affecting signaling pathways.

- Hydroarylation Products : The hydroarylation products derived from this compound have demonstrated antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus .

Biological Activity Studies

Several studies have investigated the biological activities of 2,2,2-Trifluoroethyl 1-naphthylcarbamate:

- Antimicrobial Activity : Hydroarylation products exhibit significant antimicrobial properties against various bacterial strains and fungi .

- Insecticidal Properties : The compound has shown insect growth-regulating activity without adversely affecting beneficial insects .

- Pharmacological Potential : Research suggests potential applications in drug development due to its unique structural characteristics that may enhance pharmacokinetic properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2,2-Trifluoroethyl 1-naphthylcarbamate, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroethyl 1-naphthylcarbamate | Trifluoroethyl + Naphthyl | Antimicrobial, Insecticidal |

| 2,2,2-Trifluoroethyl phenylcarbamate | Trifluoroethyl + Phenyl | Limited data on biological activity |

| 2,2,2-Trifluoroethyl benzylcarbamate | Trifluoroethyl + Benzyl | Potentially lower lipophilicity |

The presence of both trifluoroethyl and naphthyl groups in 2,2,2-Trifluoroethyl 1-naphthylcarbamate provides distinct chemical and physical properties that contribute to its enhanced biological activities compared to other carbamates.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of hydroarylation products derived from this compound, researchers found that certain derivatives exhibited potent activity against Staphylococcus aureus, suggesting that modifications to the naphthyl ring can significantly influence biological outcomes .

Case Study 2: Insect Growth Regulation

Another study highlighted the insect growth-regulating properties of 2,2,2-Trifluoroethyl 1-naphthylcarbamate in agricultural applications. It was found effective against pests while maintaining a safe profile for beneficial insects .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOZNNRVDHIFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350518 | |

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-21-3 | |

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.